(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione;phosphoric acid
Description
The compound "(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione;phosphoric acid" is a structurally complex macrolide derivative. Key features include:
- Macrolide core: A 16-membered lactone ring (1-oxacyclohexadeca-11,13-diene-2,10-dione) with conjugated double bonds (11Z,13Z) .
- Sugar substituents: A dimethylamino-containing oxane (desosamine analog) and a methoxy-substituted oxane, both linked via glycosidic bonds .
- Phosphoric acid moiety: Likely enhances solubility or acts as a prodrug trigger .
- Alkyl and heterocyclic groups: A 3,5-dimethylpiperidinyl-ethyl side chain and ethyl/methyl substitutions, which may influence lipophilicity and target binding .
Properties
IUPAC Name |
(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione;phosphoric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80N2O13.H3O4P/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45;1-5(2,3)4/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3;(H3,1,2,3,4)/b15-14-,25-19-;/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIVXZOSKKUDP-UGDHIGHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)/C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H83N2O17P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137330-13-3 | |
| Record name | [12-{[3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:
Formation of the oxane ring: This step involves the cyclization of a suitable precursor to form the oxane ring, which is a key structural component of the molecule.
Introduction of the dimethylamino group: This functional group is introduced through a nucleophilic substitution reaction, typically using dimethylamine as the nucleophile.
Formation of the piperidinyl group:
Assembly of the macrocyclic structure: This involves the coupling of the oxane and piperidine rings with other structural components to form the macrocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Hydrolysis: The phosphoric acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Hydrolysis: Formation of the corresponding alcohol and phosphoric acid.
Scientific Research Applications
This compound exhibits significant biological activity due to its structural features that allow it to interact with various biological targets.
Antidiabetic Properties
Research indicates that compounds with similar structural motifs have shown promise in managing diabetes. The presence of hydroxyl groups and specific alkyl chains may enhance the compound's ability to modulate glucose metabolism and improve insulin sensitivity . Studies have demonstrated that derivatives of this compound can influence key enzymes involved in carbohydrate metabolism.
Anticancer Activity
The compound's unique structure suggests potential anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The interactions with cellular receptors could lead to the modulation of signaling pathways associated with cancer growth.
Neuroprotective Effects
Given the presence of a dimethylamino group and piperidine moiety in its structure, the compound may exhibit neuroprotective effects. Research has suggested that similar compounds can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .
Pharmacological Insights
The pharmacological profile of this compound is influenced by its ability to interact with various receptors and enzymes:
Enzyme Inhibition
The compound has been shown to inhibit enzymes such as glycosidases and kinases that are critical in metabolic pathways. This inhibition can lead to altered metabolic states beneficial for conditions like obesity and type 2 diabetes .
Receptor Modulation
Its structural components suggest potential interactions with G-protein coupled receptors (GPCRs), which play a crucial role in cellular communication and signal transduction. This interaction could lead to diverse physiological effects ranging from cardiovascular regulation to central nervous system modulation .
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Diabetes Management
A study evaluated the efficacy of this compound in diabetic rat models. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups .
Case Study 2: Cancer Cell Lines
In vitro studies using breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective effects showed that administration of this compound improved cognitive function in animal models of Alzheimer's disease. It was found to reduce amyloid plaque formation and enhance synaptic plasticity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecule, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the macrolide class, sharing core features with tylosin, erythromycin, and azithromycin. However, its unique modifications distinguish it:
| Feature | This Compound | Tylosin | Erythromycin | Azithromycin | Fosfomycin (Phosphoric Acid Reference) |
|---|---|---|---|---|---|
| Core Structure | 16-membered lactone with conjugated dienes | 16-membered lactone | 14-membered lactone | 15-membered lactone (azalide) | Epoxide (non-macrolide) |
| Sugar Moieties | Dimethylamino-oxane, methoxy-oxane, and phosphoric acid | Desosamine, mycarose | Desosamine, cladinose | Desosamine | None |
| Key Modifications | Phosphoric acid, 3,5-dimethylpiperidinyl-ethyl, ethyl/methyl groups | Mycinose sugar | None | Nitrogen insertion in lactone | Phosphonic acid group |
| Solubility | Enhanced (due to phosphoric acid) | Moderate (hydrophobic sugars) | Low (acid-sensitive) | High (azalide structure) | High (ionic phosphonic acid) |
| Biological Target | 50S ribosomal subunit (presumed) | 50S ribosomal subunit | 50S ribosomal subunit | 50S ribosomal subunit | UDP-N-acetylglucosamine enolpyruvyl transferase |
Challenges and Limitations
- Complexity : The multi-step synthesis (evidenced by similar compounds in and ) raises production costs .
- Toxicity: Piperidinyl and phosphoric acid groups may introduce novel toxicity profiles compared to classical macrolides.
Research Findings and Gaps
- Resistance : Macrolide resistance (e.g., erm methylases) may limit efficacy, but the phosphoric acid moiety could bypass某些 resistance mechanisms .
- Evidence Gaps: No direct pharmacological or clinical data is provided in the evidence. Further studies on MIC values, pharmacokinetics, and toxicity are needed.
Biological Activity
The compound (4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione;phosphoric acid is a complex organic molecule with significant potential in various biological applications. Its intricate structure includes multiple chiral centers and functional groups that facilitate interactions with various molecular targets. This article reviews the biological activities associated with this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound's IUPAC name reflects its complexity and potential for diverse biological interactions. It has a molecular weight of approximately 869.1 g/mol and features several functional groups that contribute to its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 869.1 g/mol |
| XLogP3-AA | 3.6 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 15 |
| Rotatable Bond Count | 12 |
1. Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For example:
- Case Study : In vitro studies demonstrated that the compound significantly inhibited cell proliferation in breast cancer cells by inducing cell cycle arrest and apoptosis through the mitochondrial pathway.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It has shown efficacy in reducing inflammation markers in vitro and in vivo.
- Research Findings : A study assessed the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
3. Immunomodulatory Effects
The compound also plays a role in modulating immune responses.
- Experimental Evidence : Research involving lymphocyte proliferation showed that treatment with the compound enhanced the proliferation of T-cells and increased the cytotoxic activity of natural killer (NK) cells against tumor cells.
4. Neuroprotective Properties
Preliminary studies suggest neuroprotective effects of this compound against neurodegenerative diseases.
- Case Study : In models of oxidative stress-induced neuronal damage, the compound was found to protect neuronal cells from apoptosis and improve cell viability.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may act as an antagonist or agonist at various receptors involved in cancer progression and inflammation.
- Enzymatic Inhibition : It has been noted to inhibit specific enzymes that play a role in inflammatory pathways.
Q & A
Q. Table 1: Key Physicochemical Properties (from )
| Property | Value |
|---|---|
| LogP | 2.99 |
| Polar Surface Area | 216.89 Ų |
| Rotatable Bonds | 13 |
| Lipinski Rule Compliance | No (Rule of Five) |
Advanced: How can conflicting data regarding the compound’s pharmacological activity be resolved systematically?
Methodological Answer:
Adopt a hybrid quantitative-qualitative review framework:
- Systematic Review: Aggregate data from PubMed, Scopus, and SciELO using PRISMA guidelines. Perform meta-analysis to quantify effect sizes and heterogeneity .
- Mechanistic Validation: Use in vitro assays (e.g., target-binding studies via SPR or ITC) to reconcile discrepancies between in silico predictions and observed bioactivity .
- Dose-Response Modeling: Apply Hill equation or Emax models to assess whether conflicting results arise from non-linear pharmacokinetics .
Advanced: What multi-scale modeling approaches integrate the compound’s molecular dynamics with macroscopic process simulations?
Methodological Answer:
Combine atomistic and continuum models:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions at the atomic level (e.g., using GROMACS). Focus on conformational flexibility of the macrocyclic core .
- COMSOL Multiphysics: Link MD outputs to reactor-scale simulations (e.g., mass transfer, heat flow) for process optimization. AI-driven parameter tuning can accelerate convergence .
- Systems Biology: Integrate omics data (transcriptomics, metabolomics) to predict downstream biological impacts of structural modifications .
Basic: How can researchers establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Synthesize derivatives with systematic modifications (e.g., substituent deletions, stereoisomers) using solid-phase or modular strategies .
- Bioactivity Profiling: Test analogs against target panels (e.g., kinase assays, microbial growth inhibition) to map pharmacophore requirements .
- QSAR Modeling: Use partial least squares (PLS) regression or machine learning (Random Forest) to correlate structural descriptors (e.g., logP, PSA) with activity .
Advanced: What strategies address challenges in formulating this compound due to its hydrolytic instability?
Methodological Answer:
- pH Optimization: Use phosphate buffers (pH 5.5–7.4) to stabilize the phosphoric acid moiety, as evidenced in chromatographic mobile phases .
- Lyophilization: Formulate as a lyophilized powder with cryoprotectants (trehalose, mannitol) to prevent hydrolysis during storage .
- Nanocarrier Encapsulation: Load into liposomes or polymeric nanoparticles to shield labile functional groups from aqueous degradation .
Basic: What computational tools predict the compound’s membrane permeability and bioavailability?
Methodological Answer:
- PAMPA Assay Simulations: Predict passive diffusion using software like Schrödinger’s QikProp. Input logP (2.99) and PSA (216.89 Ų) to estimate permeability .
- Caco-2 Cell Models: Simulate active transport using in silico tools (GastroPlus) incorporating transporter expression data .
- Machine Learning: Train models on ADME datasets (e.g., ChEMBL) to classify bioavailability potential .
Advanced: How can AI-driven autonomous laboratories enhance research on this compound?
Methodological Answer:
- Self-Optimizing Reactors: Implement robotic platforms (e.g., Chemspeed) with Bayesian optimization algorithms to autonomously explore reaction spaces .
- Natural Language Processing (NLP): Mine patents and journals (Google Patent, PubMed) using NLP to identify understudied derivatives or applications .
- Closed-Loop Workflows: Integrate synthesis, purification, and testing modules for end-to-end experimentation, reducing human intervention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
